molecular formula C21H18INO2 B5236613 N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide

N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide

Cat. No. B5236613
M. Wt: 443.3 g/mol
InChI Key: CPYBXUAJTQYNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide, also known as BIBO3304, is a selective antagonist of the neuropeptide Y2 receptor. This compound has been widely used in scientific research to investigate the role of neuropeptide Y2 receptor in various physiological and pathological conditions.

Mechanism of Action

N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide acts as a selective antagonist of the neuropeptide Y2 receptor. Neuropeptide Y is a peptide neurotransmitter that is widely distributed in the central and peripheral nervous system. It plays a role in various physiological processes, including food intake, energy homeostasis, anxiety, and depression. Neuropeptide Y exerts its effect by binding to its receptors, including the Y2 receptor. This compound blocks the binding of neuropeptide Y to the Y2 receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to decrease food intake and body weight in rodents. It has also been shown to reduce anxiety and depression-like behaviors in animal models. This compound has been used in studies to investigate the role of neuropeptide Y2 receptor in the regulation of insulin secretion and glucose homeostasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide in lab experiments is its selectivity for the neuropeptide Y2 receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. However, one limitation of using this compound is its relatively low potency compared to other neuropeptide Y2 receptor antagonists. This may limit its use in certain experiments that require high potency compounds.

Future Directions

There are several future directions for the use of N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide in scientific research. One direction is the investigation of the role of neuropeptide Y2 receptor in the regulation of energy metabolism and obesity-related disorders. Another direction is the exploration of the therapeutic potential of neuropeptide Y2 receptor antagonists in the treatment of anxiety and depression. Additionally, the development of more potent and selective neuropeptide Y2 receptor antagonists may further enhance the use of this compound in scientific research.

Synthesis Methods

N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide can be synthesized through a multi-step process. The first step involves the reaction between 2-iodobenzoic acid and 2-bromoethanol to form 2-(2-bromoethoxy)benzoic acid. This intermediate is then treated with sodium hydride and 4-biphenylboronic acid to give N-[2-(2-biphenylyloxy)ethyl]-2-bromobenzamide. Finally, the bromine atom is replaced with an iodine atom using sodium iodide to yield this compound.

Scientific Research Applications

N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide has been used in various scientific research studies to investigate the role of neuropeptide Y2 receptor in different physiological and pathological conditions. For example, this compound has been used to study the effect of neuropeptide Y2 receptor antagonist on food intake and body weight regulation in rodents. It has also been used to investigate the role of neuropeptide Y2 receptor in anxiety and depression-like behaviors in animal models.

properties

IUPAC Name

2-iodo-N-[2-(2-phenylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18INO2/c22-19-12-6-4-11-18(19)21(24)23-14-15-25-20-13-7-5-10-17(20)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYBXUAJTQYNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCNC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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